molecular formula C12H11ClN2O2 B2542079 4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile CAS No. 2411260-57-4

4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile

Cat. No.: B2542079
CAS No.: 2411260-57-4
M. Wt: 250.68
InChI Key: VUGOUQWTTBUZHF-UHFFFAOYSA-N
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Description

4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactam rings that have significant importance in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile typically involves the reaction of 2-chloroacetyl chloride with azetidin-3-ol, followed by the reaction with benzonitrile. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can yield carboxylic acids and amines .

Scientific Research Applications

4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the specific enzyme and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 3-(furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 4-(4-methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 4,4-bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Uniqueness

4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile is unique due to its specific structure, which includes a chloroacetyl group and a benzonitrile moiety. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other azetidinones .

Properties

IUPAC Name

4-[1-(2-chloroacetyl)azetidin-3-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-5-12(16)15-7-11(8-15)17-10-3-1-9(6-14)2-4-10/h1-4,11H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGOUQWTTBUZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCl)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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